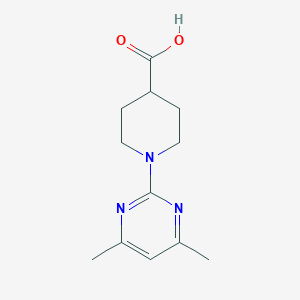

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGJIAQYOSHPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349619 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797028-97-8 | |

| Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The described synthesis is a multi-step process commencing with commercially available starting materials. The core of this pathway involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document offers a detailed, step-by-step methodology for each stage of the synthesis, grounded in established chemical principles and supported by references to authoritative literature. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Introduction

Substituted pyrimidines are a prominent class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including approved pharmaceuticals and promising drug candidates. The incorporation of a piperidine-4-carboxylic acid moiety onto a pyrimidine scaffold introduces a versatile functional group that can be further modified, making the title compound a valuable building block in medicinal chemistry. The synthesis pathway detailed herein is designed to be scalable and reproducible, providing a reliable method for obtaining this key intermediate for further research and development.

Overall Synthesis Pathway

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is accomplished in three main stages, starting from isonicotinic acid and 4,6-dimethyl-2-hydroxypyrimidine. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthesis workflow for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Part 1: Synthesis of Piperidine-4-carboxylic acid (Isonipecotic acid)

The initial stage of the synthesis involves the preparation of piperidine-4-carboxylic acid, a key building block. This is achieved through the catalytic hydrogenation of commercially available pyridine-4-carboxylic acid (isonicotinic acid).

Mechanism and Rationale

The catalytic hydrogenation of a pyridine ring is a well-established transformation.[1] In this process, the aromatic pyridine ring is reduced to a saturated piperidine ring in the presence of a metal catalyst and hydrogen gas. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this reaction due to its high activity and selectivity. The reaction is typically carried out in a suitable solvent, such as water, at elevated temperature and pressure to ensure complete reduction. The use of a palladium-carbon catalyst is advantageous as it is less prone to causing side reactions like decarboxylation compared to some other catalysts under harsh conditions.[1]

Experimental Protocol

-

Reaction Setup: In a high-pressure hydrogenation reactor, a mixture of pyridine-4-carboxylic acid (1.0 eq), water (5-8 parts by weight relative to the starting material), and 10% palladium on carbon (0.01-0.05 parts by weight) is prepared.[1][2]

-

Hydrogenation: The reactor is sealed and purged with nitrogen gas to remove air. Hydrogen gas is then introduced to a pressure of 4-5 MPa. The reaction mixture is heated to 90-100°C and stirred vigorously for 3-4 hours, or until hydrogen uptake ceases.[1]

-

Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the palladium on carbon catalyst. The filtrate is then concentrated under reduced pressure to remove about half of the water.[2]

-

Crystallization: The concentrated aqueous solution is cooled to approximately 30°C, and methanol is added to induce crystallization of the product. The mixture is further cooled to 0-10°C to maximize the yield of the crystalline piperidine-4-carboxylic acid.[2]

-

Purification: The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford pure piperidine-4-carboxylic acid.

Part 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

The second key intermediate, 2-chloro-4,6-dimethylpyrimidine, is synthesized from 4,6-dimethyl-2-hydroxypyrimidine.

Mechanism and Rationale

The conversion of a hydroxypyrimidine to its corresponding chloropyrimidine is a classic nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.[3] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a base, such as pyridine, can facilitate the reaction by neutralizing the HCl generated as a byproduct.[3] Performing the reaction under solvent-free conditions at an elevated temperature in a sealed reactor can lead to high yields and simplified work-up.[3]

Experimental Protocol

-

Reaction Setup: In a Teflon-lined stainless steel reactor, 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq), phosphorus oxychloride (1.0-1.2 eq), and pyridine (0.5-1.0 eq) are combined.[3]

-

Chlorination: The reactor is securely sealed and heated to approximately 140°C for 2-4 hours.

-

Work-up and Isolation: After cooling the reactor to room temperature, the reactor is opened carefully in a well-ventilated fume hood. The reaction mixture is cautiously quenched by pouring it onto crushed ice.

-

Neutralization and Extraction: The acidic aqueous mixture is neutralized to a pH of 7-8 with a saturated solution of sodium carbonate or sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-chloro-4,6-dimethylpyrimidine can be further purified by distillation or recrystallization from a suitable solvent like hexane.

Part 3: Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

The final stage of the synthesis involves the coupling of the two prepared intermediates via a nucleophilic aromatic substitution reaction, followed by ester hydrolysis. To avoid potential side reactions involving the carboxylic acid, it is advantageous to first convert piperidine-4-carboxylic acid to its ethyl ester (ethyl isonipecotate).

Step 3a: Esterification of Piperidine-4-carboxylic acid

-

Reaction Setup: Piperidine-4-carboxylic acid (1.0 eq) is suspended in absolute ethanol (10-15 volumes).

-

Acid Catalysis: A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is carefully added.

-

Esterification: The mixture is heated at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl isonipecotate, which can often be used in the next step without further purification.

Step 3b: Nucleophilic Aromatic Substitution

Mechanism and Rationale

This key step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position susceptible to nucleophilic attack. The nitrogen atom of ethyl isonipecotate acts as the nucleophile, attacking the carbon atom bearing the chlorine, which serves as a good leaving group.[4][5] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base, like potassium carbonate (K₂CO₃), to scavenge the HCl formed during the reaction.

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol

-

Reaction Setup: A mixture of 2-chloro-4,6-dimethylpyrimidine (1.0 eq), ethyl isonipecotate (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-2.5 eq) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask.

-

Coupling Reaction: The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 3c: Hydrolysis of the Ester

Mechanism and Rationale

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction. Sodium hydroxide is a common base used for this purpose. The reaction is typically carried out in a mixture of an alcohol and water to ensure the solubility of both the ester and the hydroxide salt. Subsequent acidification protonates the carboxylate salt to yield the final product.

Experimental Protocol

-

Hydrolysis: The purified ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50°C) until the hydrolysis is complete (monitored by TLC).

-

Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to ~5-6 with dilute hydrochloric acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol or ether. The product is dried under vacuum to yield 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary

| Step | Starting Material(s) | Product | Reagents and Conditions | Typical Yield |

| 1 | Isonicotinic acid | Piperidine-4-carboxylic acid | H₂, Pd/C, H₂O, 90-100°C, 4-5 MPa | 85-95% |

| 2 | 4,6-Dimethyl-2-hydroxypyrimidine | 2-Chloro-4,6-dimethylpyrimidine | POCl₃, Pyridine, 140°C | 80-90% |

| 3a | Piperidine-4-carboxylic acid | Ethyl isonipecotate | EtOH, H₂SO₄ (cat.), Reflux | >90% |

| 3b | 2-Chloro-4,6-dimethylpyrimidine, Ethyl isonipecotate | Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate | K₂CO₃, DMF, 80-100°C | 70-85% |

| 3c | Ethyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid | 1. NaOH, EtOH/H₂O; 2. HCl (aq) | 85-95% |

Conclusion

The synthesis pathway detailed in this technical guide provides a reliable and efficient method for the preparation of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. By breaking down the synthesis into three manageable parts and providing detailed, step-by-step protocols, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The elucidation of the underlying chemical principles for each step offers a deeper understanding of the synthesis, empowering scientists to adapt and optimize the procedures for their specific needs.

References

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.

-

2-Chloropyrimidine. Organic Syntheses.

-

Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

Notes - datapdf.com.

-

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. SmallMolecules.com.

-

Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Google Patents.

-

Preparation method of piperidines with different substituents. Google Patents.

-

Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.

-

Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

-

nucleophilic aromatic substitutions. YouTube.

-

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate. Benchchem.

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health.

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. This molecule merges two pharmacologically significant scaffolds: the pyrimidine ring, a cornerstone of numerous bioactive molecules, and the piperidine-4-carboxylic acid moiety, a versatile building block in medicinal chemistry. This document details a proposed synthetic pathway, grounded in established chemical principles, and outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and characterize this and structurally related compounds.

Introduction: The Scientific Rationale

The convergence of pyrimidine and piperidine moieties in a single molecular entity presents a compelling strategy for the exploration of new chemical space in drug discovery. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their prevalence in essential biomolecules like nucleic acids underscores their fundamental role in biological systems.[3] Similarly, the piperidine scaffold is a key component in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid framework for orienting functional groups toward biological targets.[4]

The target molecule, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, is of particular interest due to the potential for synergistic or novel pharmacological activities arising from the combination of these two privileged scaffolds. The carboxylic acid functionality provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) through the synthesis of amide or ester libraries. This guide provides a robust framework for the initial synthesis and definitive characterization of this foundational molecule.

Proposed Synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

The synthesis of the target compound is proposed as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the hydrolysis of the resulting ester intermediate. This approach is predicated on the well-established reactivity of 2-halopyrimidines towards nucleophiles and the general reliability of ester hydrolysis under basic conditions.[5][6]

Step 1: Synthesis of Ethyl 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate

The initial step involves the coupling of 2-chloro-4,6-dimethylpyrimidine with ethyl isonipecotate (ethyl piperidine-4-carboxylate). The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, renders the C2 position susceptible to nucleophilic attack by the secondary amine of the piperidine ring.[5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reagents: 2-Chloro-4,6-dimethylpyrimidine is a commercially available and reactive starting material. Ethyl isonipecotate is chosen over the free carboxylic acid to avoid potential side reactions involving the acid functionality under the basic conditions required for the SNAr reaction.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is proposed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended to facilitate the dissolution of the reactants and to promote the SNAr reaction.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on heteroaromatic systems.[3]

Experimental Protocol:

| Step | Procedure |

| 1. | To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous DMF, add triethylamine (1.5 eq.). |

| 2. | Add 2-chloro-4,6-dimethylpyrimidine (1.0 eq.) to the reaction mixture. |

| 3. | Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). |

| 4. | Upon completion, cool the reaction to room temperature and pour it into ice-water. |

| 5. | Extract the aqueous layer with ethyl acetate. |

| 6. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7. | Purify the crude product by column chromatography on silica gel. |

Step 2: Hydrolysis of Ethyl 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Base: A strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to catalyze the hydrolysis.

-

Solvent System: A mixture of tetrahydrofuran (THF) and water is commonly employed to ensure the solubility of both the ester and the inorganic base.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

| Step | Procedure |

| 1. | Dissolve the ethyl ester intermediate in a mixture of THF and water. |

| 2. | Add an excess of lithium hydroxide monohydrate. |

| 3. | Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). |

| 4. | Remove the THF under reduced pressure. |

| 5. | Acidify the aqueous residue to pH 3-4 with 1N HCl. |

| 6. | Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. |

Visualizing the Synthesis Workflow

Caption: A two-step synthetic workflow for the target compound.

Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: This technique will provide information on the number and connectivity of protons in the molecule. The expected spectrum will show characteristic signals for the pyrimidine ring proton, the methyl groups on the pyrimidine ring, and the protons of the piperidine ring. The broad singlet for the carboxylic acid proton is also a key diagnostic peak.

-

13C NMR: This will reveal the number of unique carbon environments in the molecule, confirming the presence of the pyrimidine and piperidine rings, the methyl groups, and the carboxylic acid carbon.

Predicted NMR Data (in DMSO-d6):

| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| Pyrimidine-H | ~6.5 | ~110 |

| Pyrimidine-CH3 | ~2.3 | ~24 |

| Piperidine-H (axial & equatorial) | 1.5 - 4.5 | 28 - 50 |

| Carboxylic Acid-H | ~12.0 (broad) | ~175 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): A broad absorption in the region of 2500-3300 cm-1.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm-1.

-

C-N stretch: Absorptions in the 1000-1350 cm-1 region.

-

C-H stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm-1.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (C12H17N3O2), the expected molecular weight is approximately 235.28 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier) should be employed. The purity is determined by the area percentage of the main peak in the chromatogram.

Melting Point:

The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound is 158-160 °C.

Visualizing the Characterization Workflow

Caption: A comprehensive workflow for compound characterization.

Conclusion and Future Perspectives

This technical guide has outlined a logical and experimentally sound approach for the synthesis and characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The provided protocols are based on established chemical principles and are designed to be robust and reproducible. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the target molecule.

The successful synthesis of this compound opens the door to a multitude of research avenues. The carboxylic acid functionality can be readily derivatized to create libraries of amides and esters for biological screening. Furthermore, the pyrimidine and piperidine scaffolds can be further modified to explore a wider range of chemical space. This foundational molecule serves as a valuable starting point for the development of new therapeutic agents and chemical probes.

References

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Available at: [Link]

-

ResearchGate. (n.d.). Examples of piperidine pyrimidine amides with inhibitory activity. Available at: [Link]

-

PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Tejano. (n.d.). The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Available at: [Link]

-

PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Available at: [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Available at: [Link]

-

Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

-

PubMed. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid physicochemical properties

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Introduction

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a novel heterocyclic compound with potential applications in drug discovery and development. Its unique structure, featuring a pyrimidine ring linked to a piperidine carboxylic acid moiety, suggests it may interact with a variety of biological targets. A thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This guide provides a comprehensive overview of the key physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and details the standard experimental protocols for their determination. The methodologies described herein are based on established principles in medicinal chemistry and pharmaceutical sciences, ensuring a robust and reliable characterization of this new chemical entity.

Chemical Structure and Predicted Properties

The chemical structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is presented below:

Molecular Formula: C₁₂H₁₇N₃O₂

Molecular Weight: 235.28 g/mol

In the absence of experimental data for this novel compound, computational tools can provide valuable initial estimates of its physicochemical properties. These in silico predictions help guide experimental design and prioritize resources.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa | Acidic: 4.5 - 5.5; Basic: 6.0 - 7.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| logP | 1.5 - 2.5 | Measures lipophilicity, influencing membrane permeability and metabolic stability. |

| Aqueous Solubility | Low to moderate | Affects dissolution rate and oral bioavailability. |

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter that describes the extent of ionization of a molecule at a given pH. For 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, both an acidic pKa (due to the carboxylic acid) and a basic pKa (due to the pyrimidine and piperidine nitrogens) are expected.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and reproducibility.

Principle: The compound is dissolved in a co-solvent system (e.g., methanol/water) and titrated with a standardized acid and base. The pH of the solution is monitored with a calibrated electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume of a suitable co-solvent (e.g., 50% v/v methanol in water) to create a stock solution of known concentration.

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration with Acid: Transfer a known volume of the analyte solution to a titration vessel. Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.

-

Titration with Base: In a separate experiment, titrate a fresh aliquot of the analyte solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve. For multiprotic compounds, multiple inflection points may be observed.

Lipophilicity (logP) and Distribution Coefficient (logD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logP or logD using the following formula: logP (or logD) = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability and limit the therapeutic potential of a compound.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point at which the compound precipitates is detected.

Step-by-Step Methodology:

-

Prepare Compound Stock: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a nephelometer or a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Chemical Stability

Assessing the chemical stability of a new compound is essential to ensure it can withstand the conditions it will encounter during storage, formulation, and in vivo administration.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and degradation products.

Principle: The compound is subjected to stress conditions, including acid, base, oxidation, heat, and light. The extent of degradation is monitored by HPLC.

Step-by-Step Methodology:

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state).

-

Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the parent compound remaining and the formation of any degradation products are quantified.

Solid-State Properties

The solid-state properties of a drug, such as its crystallinity and polymorphism, can significantly impact its solubility, stability, and manufacturability.

Experimental Techniques:

-

X-Ray Powder Diffraction (XRPD): Provides information about the crystalline or amorphous nature of the solid. A crystalline solid will produce a characteristic pattern of sharp peaks, while an amorphous solid will show a broad halo.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to identify different polymorphic forms.

Conclusion

A comprehensive understanding of the physicochemical properties of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is crucial for its successful development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other novel compounds. By systematically evaluating its pKa, lipophilicity, solubility, stability, and solid-state properties, researchers can make informed decisions to optimize its ADME profile and develop a safe and effective drug product.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Introduction: The Structural Elucidation of a Novel Heterocyclic Scaffold

In the landscape of modern drug discovery and development, molecules that feature a confluence of distinct heterocyclic systems often exhibit compelling pharmacological profiles. The compound 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, with CAS Number 797028-97-8, represents such a scaffold, integrating the well-established piperidine-4-carboxylic acid moiety with a 4,6-dimethylpyrimidine group.[1][2] The piperidine ring is a prevalent feature in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while pyrimidine derivatives are known for a wide array of biological activities.[3] Consequently, the precise and unambiguous structural characterization of this hybrid molecule is a critical prerequisite for its advancement in any research or development pipeline.

This technical guide provides a comprehensive, field-proven framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. Moving beyond a mere listing of data, this document delves into the causal reasoning behind experimental design, offers a self-validating protocol for data acquisition, and presents a detailed predictive analysis of the expected spectral data based on established principles of NMR spectroscopy and data from analogous structures.

Methodology: A Robust Protocol for NMR Data Acquisition

The integrity of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible spectra for the structural verification of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Experimental Workflow: From Sample Preparation to Data Processing

Caption: A streamlined workflow for the acquisition and processing of NMR data.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of high-purity 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

-

Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point due to its ability to dissolve a wide range of organic molecules, including carboxylic acids, and its non-exchangeable proton signal for the carboxylic acid proton. Methanol-d₄ or chloroform-d could also be considered, but may lead to exchange of the acidic proton.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle sonication may be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16) and a relaxation delay (e.g., 2 seconds) to ensure adequate signal-to-noise and quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon resonances (e.g., 0-180 ppm).

-

Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is a reasonable starting point.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to both the ¹H and ¹³C FIDs.

-

Carefully phase correct the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Identify and list the chemical shifts of the peaks in the ¹³C spectrum.

-

Predicted ¹H and ¹³C NMR Data and Interpretation

In the absence of publicly available experimental spectra for 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, a predictive analysis based on established chemical shift principles and data from analogous structures is presented. The numbering scheme used for the assignments is illustrated in the diagram below.

Caption: Numbering scheme for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid used for NMR signal assignment.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.3 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typical for such functional groups. |

| ~6.5 | s | 1H | H-5' | The lone proton on the pyrimidine ring is in an electron-deficient environment and is expected to be a singlet. |

| ~4.5 | d | 2H | H-2, H-6 (axial) | These protons are adjacent to the nitrogen atom and are deshielded. The connection to the electron-withdrawing pyrimidine ring will shift them further downfield. |

| ~2.9 | t | 2H | H-2, H-6 (equatorial) | These protons are also adjacent to the nitrogen but are expected to be at a slightly more upfield position compared to their axial counterparts. |

| ~2.5 | m | 1H | H-4 | This proton is alpha to the carboxylic acid group and will appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~2.3 | s | 6H | CH₃ (pyrimidine) | The two methyl groups on the pyrimidine ring are chemically equivalent and will appear as a sharp singlet. |

| ~1.8 | m | 2H | H-3, H-5 (axial) | These are the axial protons on the piperidine ring. |

| ~1.5 | m | 2H | H-3, H-5 (equatorial) | These are the equatorial protons on the piperidine ring, generally found slightly upfield from the axial protons. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | COOH | The carbonyl carbon of the carboxylic acid is expected at a very downfield chemical shift. |

| ~167 | C-4', C-6' | The methyl-substituted carbons on the pyrimidine ring will be downfield. |

| ~161 | C-2' | The carbon of the pyrimidine ring attached to the piperidine nitrogen will be significantly downfield due to the direct attachment of two nitrogen atoms. |

| ~110 | C-5' | The CH carbon of the pyrimidine ring is expected in this region. |

| ~45 | C-2, C-6 | The carbons adjacent to the nitrogen in the piperidine ring will be deshielded. |

| ~40 | C-4 | The carbon bearing the carboxylic acid group. |

| ~28 | C-3, C-5 | The remaining methylene carbons of the piperidine ring. |

| ~24 | CH₃ (pyrimidine) | The methyl group carbons on the pyrimidine ring. |

Discussion and Mechanistic Insights

The predicted chemical shifts are derived from the additive effects of the substituents on the piperidine and pyrimidine rings. The electron-withdrawing nature of the 2-substituted pyrimidine ring is expected to have a significant deshielding effect on the protons and carbons of the piperidine ring, particularly at the 2 and 6 positions. Conversely, the piperidine ring acts as an electron-donating group to the pyrimidine ring.

For a definitive structural confirmation, two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, confirming the connectivity within the piperidine ring (e.g., correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The provided predictive data and interpretation, grounded in established NMR principles and data from related structures, offer a robust starting point for the complete and accurate structural elucidation of this novel heterocyclic compound. The use of 2D NMR techniques will further solidify the assignments and provide unequivocal proof of structure, a critical step in the journey of any new molecule in the realm of scientific research and drug development.

References

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available at: [Link].

-

PubChem. 4-Piperidinecarboxylic acid. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Available at: [Link].

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Available at: [Link].

-

AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Available at: [Link].

-

ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts | Request PDF. Available at: [Link].

Sources

- 1. SmallMolecules.com | 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 2. 1192509-98-0 CAS MSDS (1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

mass spectrometry analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (Molecular Formula: C₁₂H₁₇N₃O₂, Molecular Weight: 235.29 g/mol ). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind methodological choices. We will explore optimal ionization strategies, predict and elucidate the compound's collision-induced dissociation (CID) pathways, and provide validated, step-by-step protocols for robust structural confirmation using tandem mass spectrometry (MS/MS). The core objective is to equip the analyst with the foundational knowledge required to confidently identify and characterize this molecule and its analogues.

Introduction: Structural Rationale and Analytical Imperative

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring three key structural motifs: a dimethyl-substituted pyrimidine ring, a piperidine linker, and a carboxylic acid functionality. This molecular architecture is of significant interest in medicinal chemistry, where such scaffolds are prevalent. Accurate structural elucidation is paramount for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development.

Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS capabilities (LC-MS/MS), stands as the premier analytical technique for this purpose. Its unparalleled sensitivity and specificity allow for definitive structural confirmation through the systematic fragmentation of the parent molecule. This guide will focus on electrospray ionization (ESI) as the interface of choice, given its efficacy in ionizing polar, non-volatile molecules of this class.

Foundational Strategy: Ionization and Parent Ion Generation

The choice of ionization polarity is the first critical decision point in the analytical workflow. The molecular structure of the target compound offers pathways to efficient ionization in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The presence of three nitrogen atoms—two in the pyrimidine ring and one in the piperidine ring—provides multiple sites of high proton affinity. The piperidine nitrogen is a basic secondary amine, and the pyrimidine nitrogens are basic imines. Protonation is highly favorable, making positive ion mode ESI a robust choice for generating a strong [M+H]⁺ signal at m/z 236.29. This mode is typically preferred for compounds containing basic nitrogen atoms.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is acidic and readily loses a proton to form a stable carboxylate anion. This allows for sensitive detection in negative ion mode, which would yield an [M-H]⁻ signal at m/z 234.29. While viable, fragmentation of the [M-H]⁻ precursor is often less structurally informative for this type of scaffold compared to the fragmentation of the [M+H]⁺ ion, where the charge can be localized on the nitrogen atoms to direct more predictable fragmentation pathways.

Expert Recommendation: While both modes are feasible, positive ion mode is recommended as the primary approach . The charge localization on the protonated nitrogens provides a more reliable engine for inducing characteristic and structurally informative fragmentation during MS/MS analysis.

Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Puzzle

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 236.3) is the key to structural verification. The fragmentation pattern is dictated by the relative stability of the resulting fragment ions and neutral losses. The structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid suggests several high-probability fragmentation pathways, originating from the charge localized on the heterocyclic nitrogen atoms.

The most likely fragmentation pathways involve cleavages around the piperidine ring and losses from the pyrimidine ring.

Predicted Fragmentation Pathways for [M+H]⁺:

-

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH, 46.02 Da) or the sequential loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.01 Da). However, the most direct fragmentation is often the loss of the entire carboxylic acid moiety via cleavage of the C-C bond adjacent to the piperidine ring, though less common than other pathways. A more probable event is the loss of CO₂ (44.01 Da) following an initial loss of H₂.

-

Piperidine Ring Opening: Alpha-cleavage is a dominant fragmentation mechanism for piperidine derivatives. Cleavage of the C-C bonds adjacent to the protonated piperidine nitrogen leads to ring-opening, forming stable iminium ions.

-

Cleavage of the Pyrimidine-Piperidine Bond: Scission of the bond between the pyrimidine ring and the piperidine nitrogen can lead to two charged fragments, depending on where the charge is retained. Given the aromatic and electron-rich nature of the pyrimidine ring, a fragment corresponding to the protonated dimethylpyrimidine moiety is highly plausible.

-

Losses from the Dimethylpyrimidine Ring: Substituted pyrimidines can undergo characteristic fragmentations, including the loss of methyl radicals (•CH₃) or the extrusion of small neutral molecules like HCN.

The diagram below illustrates the proposed primary fragmentation cascade for the [M+H]⁺ ion.

Caption: Proposed CID fragmentation pathway for the [M+H]⁺ ion.

Predicted Fragment Ion Data

The following table summarizes the most anticipated fragment ions generated from the [M+H]⁺ precursor.

| Predicted m/z | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 218.13 | H₂O | H₂O | Loss of water from the carboxylic acid |

| 190.12 | HCOOH | CH₂O₂ | Decarboxylation and loss of H₂ |

| 163.11 | C₄H₈O₂ | C₄H₈O₂ | Cleavage yielding the protonated piperidine-pyrimidine core |

| 123.09 | C₆H₇N₂ | C₆H₇N₂ | Protonated 4,6-dimethylpyrimidine |

| 108.08 | CH₃ from m/z 123 | CH₃ | Loss of a methyl radical from the pyrimidine ring |

Experimental Protocols: A Validated Approach

This section provides a step-by-step methodology for the analysis using a standard LC-MS/MS system (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI source.

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to achieve a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode analysis.

Liquid Chromatography (LC) Method

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Full Scan (MS1): Scan from m/z 50 to 400 to confirm the presence of the [M+H]⁺ precursor ion at m/z 236.3.

-

Tandem MS (MS/MS):

-

Precursor Ion: m/z 236.3.

-

Collision Gas: Argon.

-

Collision Energy: Optimize by ramping from 10 to 40 eV to generate a rich spectrum of fragment ions. A starting point of 20 eV is recommended.

-

Product Ion Scan: Scan from m/z 40 to 250.

-

The overall analytical workflow is visualized below.

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is most effectively achieved using ESI in positive ion mode, targeting the [M+H]⁺ precursor at m/z 236.3. Tandem mass spectrometry via collision-induced dissociation provides a wealth of structural information, with key fragmentation pathways involving piperidine ring-opening and cleavages that isolate the constituent heterocyclic moieties. By correlating the experimentally observed fragment ions with the predicted pathways outlined in this guide, researchers can achieve unambiguous identification and detailed structural characterization of this compound, ensuring data integrity for applications in pharmaceutical research and development.

References

- Mass spectral fragment

solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in DMSO and other solvents

An In-depth Technical Guide to the Solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, influencing everything from assay reliability to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. In the absence of extensive public data for this specific molecule, we present a framework for its characterization. This document outlines the theoretical considerations based on its chemical structure, a detailed protocol for empirical solubility determination in dimethyl sulfoxide (DMSO) and other relevant solvents, and best practices for data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery, poor aqueous solubility is a significant hurdle, often leading to erratic results in biological assays and challenges in formulation development.[1] The compound 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic molecule featuring a pyrimidine ring, a piperidine linker, and a carboxylic acid moiety. This combination of a basic heterocyclic system and an acidic functional group suggests a complex, pH-dependent solubility profile.

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This makes it an excellent vehicle for creating high-concentration stock solutions for high-throughput screening.[2] However, understanding a compound's solubility not just in DMSO but also in aqueous and other organic solvents is crucial for its progression from a hit compound to a viable drug candidate.

This guide will delve into both the theoretical underpinnings and the practical execution of solubility assessment for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Profile and Predicted Solubility

-

Structure: The molecule (Molecular Formula: C12H17N3O2) contains both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the nitrogens in the pyrimidine and piperidine rings, and the carbonyl oxygen).[4]

-

Ionization: As an amphoteric molecule, it possesses a carboxylic acid group (pKa likely ~4-5) and a basic pyrimidine ring system. This means its charge state, and therefore its aqueous solubility, will be highly dependent on pH.[5] At low pH, the pyrimidine nitrogens will be protonated, leading to a cationic form. At high pH, the carboxylic acid will be deprotonated, resulting in an anionic form. The lowest aqueous solubility is expected at its isoelectric point.

-

Predicted Solubility in Common Solvents:

-

DMSO: Given its powerful polar aprotic nature, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is expected to have high solubility in DMSO.[3]

-

Aqueous Buffers: Solubility is predicted to be pH-dependent. It will likely exhibit higher solubility in acidic (pH < 4) and basic (pH > 8) conditions compared to neutral pH.

-

Alcohols (Methanol, Ethanol): The compound is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.

-

Aprotic Solvents (Acetonitrile, THF): Moderate solubility is anticipated in other polar aprotic solvents.

-

Nonpolar Solvents (Hexane, Toluene): Low solubility is expected due to the polar nature of the carboxylic acid and the heterocyclic rings.

-

Experimental Determination of Solubility: A Methodological Framework

To obtain reliable data, a systematic experimental approach is required. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic.[1][6][7][8]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between these two measurements as they provide different insights.[9]

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Starting Material | Compound dissolved in DMSO stock solution[1] | Solid, crystalline compound[1] |

| Process | Rapid precipitation from a supersaturated solution | Equilibrium between solid and dissolved compound |

| Incubation Time | Short (e.g., 1-2 hours)[1] | Long (e.g., >24 hours) to reach equilibrium[1][10] |

| Typical Result | Often higher apparent solubility, reflects amorphous form[6][7] | Lower, "true" solubility of the most stable crystal form |

| Application | High-throughput screening, early discovery[1][8] | Lead optimization, pre-formulation[8] |

Kinetic solubility measurements can sometimes overestimate the true solubility of a compound, potentially masking issues that will arise later in development when the stable crystalline form is used.[5][9] Therefore, for lead optimization, thermodynamic solubility is the gold standard.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5][11][12]

Objective: To determine the equilibrium solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in various solvents.

Materials:

-

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (solid, crystalline)

-

Solvents: DMSO, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: Accurately weigh an excess amount of solid 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid into appropriately labeled vials. An amount sufficient to create a visible solid residue after equilibration is necessary.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of DMSO, PBS, etc.) to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[1] The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

-

Filtration: To remove any remaining fine particulates, filter the collected supernatant through a 0.45 µm syringe filter.

-

Quantification:

-

Prepare a standard curve of the compound with known concentrations.

-

Dilute the filtered sample into the appropriate range for the standard curve.

-

Analyze the diluted samples using a validated analytical method (HPLC is preferred for its specificity).

-

Calculate the concentration of the saturated solution. This value represents the thermodynamic solubility.

-

Data Interpretation and Expected Results

The experimental protocol will yield quantitative solubility data for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid in the tested solvents.

Hypothetical Data Summary:

| Solvent | Predicted Solubility | Rationale |

| DMSO | > 100 mg/mL | Excellent solvation of both polar and non-polar moieties.[2][3] |

| Methanol | 10-50 mg/mL | Good hydrogen bonding interactions. |

| Acetonitrile | 1-10 mg/mL | Polar aprotic solvent, but less effective than DMSO. |

| pH 7.4 PBS | < 1 mg/mL | Likely near the isoelectric point, leading to minimal solubility. |

| 0.1 N HCl (pH 1) | > 10 mg/mL | Formation of the soluble cationic salt. |

| 0.1 N NaOH (pH 13) | > 10 mg/mL | Formation of the soluble anionic carboxylate salt. |

Conclusion and Recommendations

While public data on the solubility of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is scarce, a combination of structural analysis and established experimental methodology provides a clear path to its characterization. The compound is predicted to be highly soluble in DMSO, making it suitable for initial screening assays. However, its amphoteric nature suggests that its aqueous solubility will be a critical, pH-dependent parameter.

For any drug discovery program involving this or similar scaffolds, it is imperative to:

-

Perform Thermodynamic Solubility Testing: Use the shake-flask method to determine the true equilibrium solubility in physiologically relevant buffers (e.g., pH 7.4, pH 6.5, pH 2.0).

-

Characterize the Solid State: The crystalline form of the compound can significantly impact solubility. Powder X-ray diffraction (PXRD) can be used to confirm the solid form before and after the solubility experiment.

-

Use High-Purity Material: Impurities can affect solubility measurements. Ensure the compound is of high purity (>95%) before conducting these studies.

By following the principles and protocols outlined in this guide, researchers can generate the robust and reliable solubility data necessary to make informed decisions in the drug development process.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdHyD14cor5z6yuytGBXmKwM3EGgw73ODLl-4cxkwHJolTlXQcYNCj8_qAOxNMCS9m08WOAFsttQE6QUZdoZEidDkdHBXVUZ7WpxAwO-xIVP0Yn256zomDwmL_LgcO6eaLGfg=]

- PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Eur J Pharm Sci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdHyD14cor5z6yuytGBXmKwM3EGgw73ODLl-4cxkwHJolTlXQcYNCj8_qAOxNMCS9m08WOAFsttQE6QUZdoZEidDkdHBXVUZ7WpxAwO-xIVP0Yn256zomDwmL_LgcO6eaLGfg=]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uZf9ss0VzN_cNcj_aeGPPjd_Ghta0B715WMcUKuP3UsFHoPd-kR0JRn7Y6Zyt1TcFt-XUIk0_Y2yqDFo-yYdGjJ-m987olGnTt2F1A12AVvjNA3GcdABL8w8Y_DIdclZDHh1pYqlXd29vmu4JNoRMCtowd39osPwelmbrb-fWLNwCNd2EEjB4TCyDOYUkIEVXhXfiSYMqF_CciGVXb_BnXMt2IERSfD65mZzxx76i3Wgcnv5wV6UpeWN]

- Wikipedia. Dimethyl sulfoxide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbdj3dnJkAC3gAowRTuzFk2zLI9uMEtv0vPfu9MCi1zgzzQjykTSSYMGHcOGtefjXk8noLujK3iAPsAUbmJBpgShiMymNoMXn9jhPw4jCCH0-V-hsVjMLbkoKG0e-exTUQhYPLXXpDfT1Z]

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXbiRtL24qlKIxgopTflN04GM2458LDtvLykhW6vvPDMUOII3qE8Z1nFt3CHYa8VxysNtXz-ZbN-0BBX50iEDj4z0RomD4hgVEc3v8Le2MTtISQehfMgsqWYYfU60OXFiGX7ku5KyLm_QEqHjVAraeXwfPDfNMak75hstDOyMol9oY1ilx_1JPgI8BW-eBtMFdhPc=]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [https://vertexaisearch.cloud.google.

- SlideShare. (n.d.). solubility experimental methods.pptx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Pc6mWLYrNPGb_jfs5IkfHOIvZtvOXcx_HJJujqlaAZ_XIgWqARyCFwa38gW-bTfPnvb0_oHHZZeY_1cBzVXyQI0qe3cCnALz5QfH4qV1lwgMSMouDMA0raI-bm2T-DQlIlidxAgkat71xnTAaGOL437SFYDs6PgyGWjK53GXgAExRUV8D2nLI8uI1A==]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [https://vertexaisearch.cloud.google.

- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkWGZWL3oL1u94oYX50G4prnMdmqj7WnRGhEtRq0SmattTAfBpYc6iRoaL3MDKfFuztBzkJ3OiFr1doADl7Kq7ZCSlXStGwzZKdquq7YP5fX8zKPKVJLUgURmwICA6ncb2ib-wW62S-n-9IhDE3SvbXlvSidMQrgobogucltBA0ir26Zu939v--skMrH1eD4N]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzb45LfVlAL7YEgEyo2N4KBtO6t9kUJ2bzq94euVJk5RkBFMDYuLOkX6C8074gzFIFtbOLafQMHKrKkrutq1jGiRgXLPeVhXzdpuKDR_yNOsKKqq6syn21ms7yP9A5lKoGCdlbJ_TZ9pzpArj3BgJmEDlnPcjlXo7ILQBlSpA=]

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJRTYtJe36y_wQjt3jO5QB9LR2gT4bQ3jzntz9iakEyDrr_EvX62BqhRLykT3rKcdR0_Fpf8Vlee3-Ie01mZyFJUvnkU1l_Ze3_jJQEvxaawi8Bf5x9For01yekyB95EZ1x4E3OC20i_OqxnwlYNWTYUyAiTB3kEgKU-fL0B18K3isQoKMOxcyaXluRj1lBbteAg==]

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1F9-FaegQm8yjqS1YL-mhfHC6Gppz8I4cK7sYLJQrTQEszI7WJnb5pk4Zqbbqi4l6m2tskBxDrrWFo7s78rI0xPP8FkHndgtX94aE2nOW4mmbInOWNfPhObY7lHgLK2H6bqK9Vc7E-83_z07-4fPtt3KlIlBihAdLjn4FCfpHGqbgUvljL6lPHDAa6D0lBbbD7EtuVToqRtONzeR96l9kP9hP4U7C-xFM4YsB8BO4jNNKmg3eoJMAXqFXg==]

- ChemicalBook. (n.d.). 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-2-CARBOXYLIC ACID Product Description. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNGWZYgIO96hMhamVpzeCFKdY6xWKbZPWXK3OIXfc1EwoC5jl-y-T5-KENJKcRfbGsqqS811xWD1GZCcXVX8WOc-R7QJsNMZu-GEtI-gr4Lwn8eO-cXOOV-FKIjYW7vT9RyQ9hIZyuZYiQy9j2EIPyNf9NpEnzz85LPUAv_C0nNg==]

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0XspPME-XssGpgxbbuEAnrytwzwX0CXnLK3O8K0hk_z2aEo5oFa5XCELgsvrnPhe2-q-XrEmj3X3Qnpf6CD5yOFV54Y4MLtMo2GBUvDdQbvmpEttmOugnYnkn6y3oE9sZxd3iokUlVYuc-IpxXRwihqsTwDlRsmgQwkdDQO99YOVkh_zpxTa56jjU3tEeEZi7MXrqzRqRoJ--lug4VOEsU5HZLCcXLh-KEBDkA-INng8u3K69b4euFg==]

Sources

- 1. enamine.net [enamine.net]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1192509-98-0 CAS MSDS (1-(4,6-DIMETHYLPYRIMIDIN-2-YL)PIPERIDINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. ovid.com [ovid.com]

- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

The Crystal Structure of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic Acid: A Methodological and Predictive Guide

Senior Application Scientist Note: An exhaustive search of publicly available scientific databases and literature has revealed no experimentally determined crystal structure for the target compound, 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid. The absence of this foundational data precludes a direct analysis of its specific solid-state conformation and intermolecular interactions.

However, this provides a valuable opportunity to present an in-depth technical guide for researchers, scientists, and drug development professionals on the robust methodologies employed to determine and analyze the crystal structure of such a novel small molecule. This guide will follow the principles of scientific integrity, providing a self-validating framework for experimental design and interpretation, grounded in authoritative sources.

The Imperative of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state pharmaceutical compound, its crystal structure, is a critical determinant of its physicochemical properties. These properties, including solubility, dissolution rate, stability, and bioavailability, are paramount to a drug's efficacy and safety profile. For a molecule like 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, understanding its crystal structure would provide invaluable insights into its potential as a therapeutic agent. Different crystalline forms of the same compound, known as polymorphs, can exhibit significantly different properties, making crystallographic analysis a cornerstone of modern drug development.

Experimental Determination: Single-Crystal X-ray Diffraction

The gold standard for unequivocally determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

The Experimental Workflow: A Step-by-Step Protocol

The process from a synthesized powder to a fully refined crystal structure is a multi-step endeavor requiring meticulous execution. Each step is designed to ensure the quality and validity of the final structural model.

Step 1: Crystal Growth — The Foundation of Quality Data

-

Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.

-

Protocol:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it. The decrease in solubility upon cooling can induce crystallization.

-

-

Expert Insight: The choice of solvent is critical. Solvents that interact too strongly with the compound may inhibit crystallization or become incorporated into the crystal lattice. A combination of solvents can also be effective. The rate of crystallization is inversely proportional to the quality of the crystals; slower is generally better.